2-(4-Chlorophenyl)-2-fluoropropan-1-amine

Description

Chemical Identity and Nomenclature

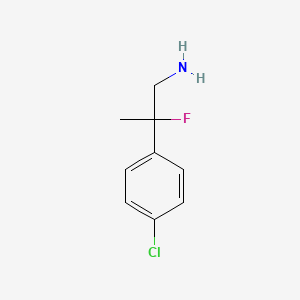

2-(4-Chlorophenyl)-2-fluoropropan-1-amine is officially recognized by the International Union of Pure and Applied Chemistry under the systematic name 2-(4-chlorophenyl)-2-fluoropropan-1-amine. The compound is assigned Chemical Abstracts Service registry number 1004282-47-6, which serves as its unique identifier in chemical databases. Alternative nomenclature systems refer to this compound using various descriptors that reflect its structural composition and functional group arrangement.

The compound belongs to the broader family of fluorinated aromatic amines, specifically those containing both chlorine and fluorine substituents on different portions of the molecular framework. Chemical database entries indicate that related structural variants exist, including positional isomers where the fluorine and amine groups occupy different positions on the propyl chain. The systematic naming convention reflects the specific positioning of functional groups, with the fluorine atom located at the second carbon of the propyl chain and the amine group at the terminal position.

Database records show that this compound has been catalogued with molecular descriptor code MFCD25327556, which facilitates its identification across multiple chemical information systems. The compound structure has been computationally analyzed and assigned specific International Chemical Identifier keys that enable precise structural recognition in chemical databases and literature searches.

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-fluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN/c1-9(11,6-12)7-2-4-8(10)5-3-7/h2-5H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKORWOFSLITAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine typically involves multi-step organic transformations, starting from substituted benzyl derivatives or acetophenone analogs, followed by fluorination and amination steps. The key challenge is the selective introduction of the fluorine atom at the alpha position relative to the amine, and the attachment of the 4-chlorophenyl group.

This method demonstrates the effective introduction of fluorine and aryl groups in a controlled manner, which can be adapted for preparing fluorinated amines by subsequent amination reactions.

Fluorine-18 Radiolabeling and Amination in β-Blocker Analogs

Research on fluorine-18 labeled β-blockers, which contain fluorinated propanolamine moieties structurally related to 2-(4-chlorophenyl)-2-fluoropropan-1-amine, provides insight into practical synthetic approaches:

- A versatile intermediate, 3-(1-(benzyloxy)propan-2-yl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate, was synthesized and used for fluorine-18 labeling.

- Fluorinated derivatives of propanolamine β-blockers were prepared by nucleophilic substitution with [18F]-fluoride, followed by deprotection and amination steps.

- The radiosynthesis was efficient, with high radiochemical and enantiomeric purities achieved in under 1 hour, demonstrating the feasibility of fluorine introduction and amination on similar scaffolds.

This methodology underscores the utility of fluorination via nucleophilic substitution on activated intermediates and the subsequent formation of amines by standard synthetic routes.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-fluoropropan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluorine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

- Oxidation: The amine group can be oxidized to form imines or nitriles.

- Reduction: Reducing agents can convert it to secondary or tertiary amines.

- Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.

Biology

In biological research, 2-(4-Chlorophenyl)-2-fluoropropan-1-amine is investigated for its potential interactions with biological targets. Key applications include:

- Receptor Binding Studies: It may interact with specific receptors, influencing their activity.

- Enzyme Inhibition: The compound's structure suggests potential for enzyme inhibition studies, which could lead to therapeutic applications.

Industry

The compound has potential uses in the production of specialty chemicals and materials. Its unique properties make it suitable for:

- Pharmaceutical Development: It may serve as a lead compound in drug development due to its structural characteristics.

- Chemical Manufacturing: Its versatility allows it to be used in various synthetic pathways for industrial applications.

Data Tables

| Application Area | Specific Use Cases | Notable Characteristics |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile reactivity |

| Biology | Receptor binding and enzyme inhibition | Potential therapeutic roles |

| Industry | Production of specialty chemicals | Unique structural properties |

Case Studies

-

Receptor Interaction Studies:

A study on the interaction profiles of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine demonstrated its binding affinity to specific receptors involved in neurological pathways. This suggests potential applications in treating neurological disorders. -

Enzyme Inhibition Research:

Research investigating the compound's effect on certain enzymes revealed promising results, indicating that it may inhibit enzymes linked to metabolic diseases. Further studies are needed to explore its therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance its binding affinity and specificity, leading to distinct biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

The following table summarizes key structural and physicochemical differences between 2-(4-Chlorophenyl)-2-fluoropropan-1-amine and related compounds:

Key Observations:

- Substituent Position : The position of fluorine (e.g., 4-fluorophenyl vs. 2-fluorophenyl) significantly impacts electronic effects and steric interactions. For instance, 2-(2-Fluorophenyl)propan-2-amine may exhibit weaker π-π stacking than the 4-substituted analogs due to ortho-substituent distortion .

- Amine Configuration : Primary amines (e.g., target compound) vs. tertiary amines (e.g., 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride) alter basicity and hydrogen-bonding capacity, affecting solubility and membrane permeability .

- Halogen Effects : Chlorine (electron-withdrawing) at the para position enhances aromatic ring stability, while fluorine’s smaller size may reduce steric hindrance compared to bulkier groups like CF₃ .

Biological Activity

2-(4-Chlorophenyl)-2-fluoropropan-1-amine, also known by its CAS number 1004282-47-6, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a fluorinated propanamine structure with a chlorophenyl substituent, which is significant for its biological activity. The presence of the chlorine and fluorine atoms can influence the compound's lipophilicity and interaction with biological targets.

Research indicates that compounds structurally similar to 2-(4-Chlorophenyl)-2-fluoropropan-1-amine exhibit various biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections.

- Antitumor Effects : Alkylation of DNA molecules is a common mechanism by which related compounds inhibit cancer cell growth.

- Kinase Inhibition : The compound may interact with kinases involved in cell signaling pathways, potentially modulating processes such as cell proliferation and apoptosis.

Biochemical Pathways

2-(4-Chlorophenyl)-2-fluoropropan-1-amine is involved in several biochemical pathways:

- Cell Signaling : It influences pathways related to cellular metabolism and gene expression.

- Metabolic Regulation : By modulating kinase activity, it can affect metabolic pathways critical for energy homeostasis.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound and its analogs:

- Anticancer Activity : A study demonstrated that similar compounds exhibited cytotoxic effects on various cancer cell lines, including non-small cell lung adenocarcinoma and breast adenocarcinoma cells. The mechanism involved DNA alkylation leading to apoptosis.

- Antimicrobial Properties : Research has shown that derivatives with similar structures possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds were effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

- Kinase Inhibition Studies : In vitro assays indicated that the compound could inhibit specific kinases, leading to altered cell signaling dynamics. This inhibition was dose-dependent, showcasing potential therapeutic windows for drug development.

Table of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-Chlorophenyl)-2-fluoropropan-1-amine with high enantiomeric purity?

Answer:

- Key Method : Utilize asymmetric hydrogenation or chiral resolution techniques. For example, catalytic hydrogenation of a fluorinated ketone precursor (e.g., 2-(4-chlorophenyl)-2-fluoropropan-1-one) using a chiral catalyst (e.g., Ru-BINAP complexes) can yield enantiomerically enriched amines .

- Isomer Separation : Employ fractional crystallization in solvents like ethanol/water mixtures to isolate enantiomers, as demonstrated in analogous syntheses of chlorophenyl-substituted amines .

- Validation : Confirm enantiomeric excess (ee) via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis .

Q. How can the structural integrity of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine be confirmed post-synthesis?

Answer:

- Spectroscopic Analysis :

- NMR : Compare , , and NMR spectra with computational predictions (e.g., DFT using Gaussian) to verify substituent positions and fluorine coupling patterns .

- X-ray Crystallography : Resolve crystal structures using SHELX software to confirm spatial arrangement of the chlorophenyl and fluoropropyl groups .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS to validate molecular ion peaks and isotopic patterns (e.g., Cl and F isotopic signatures) .

Q. What analytical methods are optimal for assessing purity and detecting impurities in this compound?

Answer:

- RP-HPLC : Use a C18 column with a gradient of acetonitrile/water (pH 3.0 adjusted with phosphoric acid) to separate impurities. Validate method parameters (linearity, LOD, LOQ) per ICH guidelines .

- TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7) and UV/fluorescence detection for chlorophenyl moieties .

- Elemental Analysis : Confirm %C, %H, %N, and %Cl to ±0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 19F^{19}F19F NMR shifts) for this compound?

Answer:

- Hypothesis Testing :

- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using ORCA or ADF software) to identify conformational or electronic anomalies .

Q. What strategies are effective for studying the compound’s hydrogen-bonding interactions in supramolecular assemblies?

Answer:

- Graph Set Analysis : Map hydrogen-bonding motifs (e.g., R₂²(8) patterns) in crystal structures using Mercury software. Correlate with Etter’s rules for predictability .

- Thermal Analysis : Perform DSC/TGA to assess stability of H-bonded networks under heating. Compare with non-fluorinated analogs to isolate fluorine’s role .

- IR Spectroscopy : Monitor N-H and F···H interactions via attenuated total reflectance (ATR)-IR in solid-state samples .

Q. How do reaction conditions (e.g., Lewis acids) influence stereochemical outcomes during derivatization?

Answer:

- Case Study : In analogous syntheses (e.g., Atovaquone intermediates), BF₃·Et₂O catalyzes cis-to-trans isomerization of chlorophenylcyclohexyl groups. Mechanistic studies suggest fluorinated intermediates stabilize transition states via hyperconjugation .

- Experimental Design :

- Vary Lewis acid strength (e.g., AlCl₃ vs. ZnCl₂) and monitor stereoselectivity via -NMR coupling constants.

- Use kinetic vs. thermodynamic control experiments (e.g., low vs. high temperatures) to optimize diastereomer ratios .

Q. What computational tools are recommended for predicting the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations : Model transition states (e.g., for SN2 at the fluorinated carbon) using Gaussian or NWChem. Focus on Fukui indices to identify electrophilic sites .

- MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using GROMACS .

- Validation : Cross-reference computed activation energies with experimental kinetic data (e.g., Arrhenius plots from LC-MS reaction monitoring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.